![molecular formula C20H29N5O2 B5596643 1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)
1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of aryl piperazine and pyrrolidine derivatives, including compounds with similar structural frameworks, often involves complex organic reactions. For example, derivatives have been synthesized for their potential antimalarial properties, showcasing the importance of substituents like hydroxyl groups, propane chains, and fluorine for activity (Mendoza et al., 2011). Another study described the enantioselective synthesis of related compounds through hydrolytic kinetic resolution, indicating the significance of stereochemistry in the synthesis process (Kulig, Nowicki, & Malawska, 2007).
Molecular Structure Analysis
Molecular structure analyses, including density functional theory (DFT) calculations and X-ray diffraction studies, have been conducted to understand the structural aspects of similar nitrogenous compounds. These studies reveal insights into molecular electrostatic potentials and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of these compounds with biological targets (Ban et al., 2023).
Chemical Reactions and Properties
The chemical behavior of such compounds can be complex, involving various reactions such as carbonylation, hydroxylation, and N-dealkylation. For instance, the metabolism and pharmacokinetics of structurally related dipeptidyl peptidase inhibitors have shown significant insights into their hydroxylation and conjugation reactions, revealing the metabolic pathways and the role of cytochrome P450 isoforms (Sharma et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, are essential for the application and handling of these compounds. Detailed structural analysis through techniques like X-ray crystallography provides valuable information about the compound's conformation and physical characteristics, which are pivotal for designing compounds with desired physical properties.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electronic characteristics, are determined by the compound's molecular structure. DFT studies, molecular docking, and spectral analysis (FT-IR, NMR, MS) offer profound insights into the chemical nature and potential biological interactions of these compounds. For example, the analysis of nitrogenous compounds containing pyridine and piperazine units has disclosed their physicochemical properties and potential as pharmacological agents (Ban et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed novel synthetic methods and investigated the chemical properties of piperazine and pyrrolidine derivatives, including compounds similar to the one . These compounds have shown potential due to their unique structures and chemical reactivity. For instance, a study by Smaliy et al. (2011) proposed a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, highlighting its importance in medicinal chemistry due to its rigid diamine structure. This method is based on the catalytic hydrogenation of pyrrolylpyridine, which can be prepared through the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, demonstrating a novel approach to synthesizing such complex molecules (Smaliy et al., 2011).
Potential Therapeutic Applications
Several studies have explored the therapeutic applications of compounds with structures related to "1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine," albeit in a general context. For example, research on piperazine and pyrrolidine derivatives has shown promise in areas such as antimalarial, anticonvulsant, and anticancer activities. Mendoza et al. (2011) synthesized piperazine and pyrrolidine derivatives and evaluated their capacity to inhibit the growth of Plasmodium falciparum, revealing that certain structural features are crucial for antiplasmodial activity. This study suggests that similar compounds could have potential applications in treating malaria (Mendoza et al., 2011).
Anticancer Potential
Kumar et al. (2013) conducted research on piperazine-2,6-dione derivatives and their evaluation for anticancer activity, demonstrating that certain derivatives exhibit significant activity against various cancer cell lines. This suggests that compounds with similar structures, such as the one , could potentially be explored for their anticancer properties, provided they share similar pharmacophoric features (Kumar et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(3R,5R)-5-(4-pyridin-4-ylpiperazine-1-carbonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c26-19(24-7-1-2-8-24)16-13-17(15-22-14-16)20(27)25-11-9-23(10-12-25)18-3-5-21-6-4-18/h3-6,16-17,22H,1-2,7-15H2/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJYJLXVXKHQQO-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(CNC2)C(=O)N3CCN(CC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2C[C@H](CNC2)C(=O)N3CCN(CC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


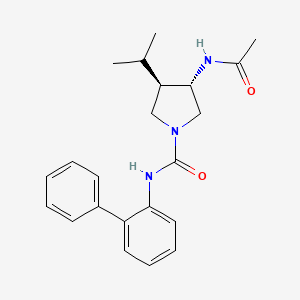
![6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)
![4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5596585.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5596603.png)
![2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B5596605.png)
![2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4(5H)-tricarbonitrile](/img/structure/B5596612.png)
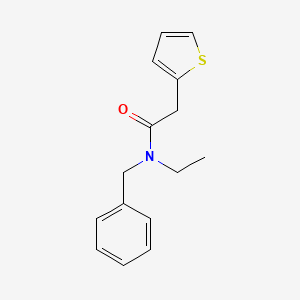
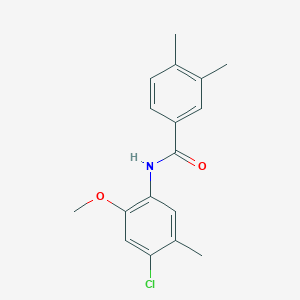
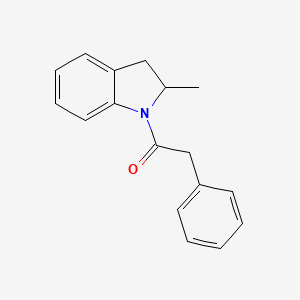
![ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5596651.png)
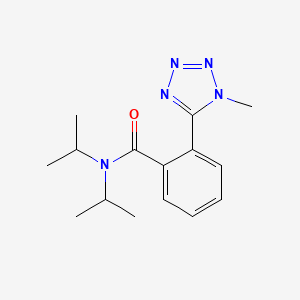
![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)